molecular formula C14H20N4O B10957380 N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10957380
M. Wt: 260.33 g/mol
InChI Key: MZQRLPDFDFMTRG-UHFFFAOYSA-N
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Description

N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the N-butyl and carboxamide groups.

Industrial Production Methods

Industrial production of pyrazolopyridine derivatives often involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: A core structure with similar biological activity.

    2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties.

    Pyrazolo[4,3-c]pyridine: A related compound with a different ring fusion pattern.

Uniqueness

N-butyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the N-butyl and carboxamide groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-butyl-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H20N4O/c1-5-6-7-15-14(19)11-8-9(2)16-13-12(11)10(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,19)

InChI Key

MZQRLPDFDFMTRG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C2C(=NN(C2=NC(=C1)C)C)C

Origin of Product

United States

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